4-(2-Amino-2-methylpropoxy)butanoicacidhydrochloride
Description
4-(2-Amino-2-methylpropoxy)butanoic acid hydrochloride is a synthetic organic compound characterized by a butanoic acid backbone substituted with a 2-amino-2-methylpropoxy group at the 4-position. The hydrochloride salt enhances its stability and solubility in aqueous environments. Key features include:
- Molecular formula: Likely $ \text{C}8\text{H}{17}\text{ClN}2\text{O}3 $ (estimated based on substituents).
- Functional groups: Primary amine (branched), ether linkage, carboxylic acid.
- Physicochemical properties: High water solubility due to ionic hydrochloride salt, moderate lipophilicity from the branched alkyl chain.
Properties
Molecular Formula |
C8H18ClNO3 |
|---|---|
Molecular Weight |
211.68 g/mol |
IUPAC Name |
4-(2-amino-2-methylpropoxy)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,9)6-12-5-3-4-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |
InChI Key |
IIMVASKOZJIDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCCCC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4-(2-Amino-2-methylpropoxy)butanoic acid hydrochloride generally follows a multi-step synthetic route involving:
- Synthesis of the butanoic acid derivative : The starting material is often a protected or functionalized butanoic acid or its ester.
- Introduction of the 2-amino-2-methylpropoxy substituent : This is typically achieved through nucleophilic substitution or Williamson ether synthesis, where the aminoalkyl group is introduced via an appropriate alkylating agent or by reaction with an epoxide intermediate.
- Formation of the hydrochloride salt : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its pharmaceutical properties.
Specific Preparation Routes
Data Table: Summary of Preparation Methods
| Step No. | Process Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-halobutanoic acid or ester | Halogenation or esterification | Starting material for ether formation |
| 2 | Williamson ether synthesis or epoxide ring opening | 2-Amino-2-methylpropanol or amine derivative, base (e.g., K2CO3) or acid catalyst | Protection of amino group may be required |
| 3 | Deprotection (if applicable) | Acidic or basic hydrolysis | To free the amino group |
| 4 | Formation of hydrochloride salt | Treatment with HCl in ethanol or similar solvent | Yields stable hydrochloride salt |
| 5 | Purification | Crystallization or recrystallization | Ensures high purity and removal of impurities |
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and butanoic acid moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The hydrochloride salt form enhances its solubility and stability, making it more effective in various applications .
Comparison with Similar Compounds
Comparison with Herbicidal Butanoic Acid Derivatives ()
Compounds like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) are auxin-like herbicides. Key differences:
| Property | 4-(2-Amino-2-methylpropoxy)butanoic Acid HCl | MCPB/2,4-DB |
|---|---|---|
| Substituent | 2-Amino-2-methylpropoxy | Chlorophenoxy |
| Biological Activity | Likely non-herbicidal (amino group) | Herbicidal (chlorophenoxy) |
| Selectivity | Potential pharmaceutical use | Broad-spectrum herbicides |
| Polarity | Higher (amine and HCl salt) | Lower (chlorinated groups) |
Key Insight: The amino-propoxy group in the target compound reduces herbicidal activity compared to chlorophenoxy analogs but may confer pharmacological relevance through enhanced hydrogen bonding .
Comparison with Bendamustine-Related Compounds ()
Bendamustine hydrochloride and its derivatives (e.g., Related Compounds A–G) feature benzimidazole-linked butanoic acids. Differences include:
| Property | 4-(2-Amino-2-methylpropoxy)butanoic Acid HCl | Bendamustine-Related Compounds |
|---|---|---|
| Core Structure | Simple butanoic acid | Benzimidazole-butanoic acid |
| Substituents | Amino-propoxy | Chloroethyl, hydroxyethyl |
| Applications | Undefined (research candidate) | Anticancer agents |
| Complexity | Lower molecular weight | Higher molecular weight |
Comparison with 4-(Dimethylamino)butanoic Acid Hydrochloride ()
This analog replaces the amino-propoxy group with a dimethylamino substituent:
| Property | 4-(2-Amino-2-methylpropoxy)butanoic Acid HCl | 4-(Dimethylamino)butanoic Acid HCl |
|---|---|---|
| Amine Type | Primary amine (branched) | Tertiary amine |
| Lipophilicity | Moderate | Higher (dimethyl group) |
| Basicity | Higher (primary amine) | Lower (tertiary amine) |
| Molecular Formula | $ \text{C}8\text{H}{17}\text{ClN}2\text{O}3 $ | $ \text{C}6\text{H}{14}\text{ClNO}_2 $ |
Key Insight: The primary amine in the target compound enhances hydrogen-bonding capacity, favoring interactions with biological targets compared to the tertiary amine in its dimethylamino analog .
Comparison with (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride ()
This stereospecific compound features a methoxy group and a chiral center:
| Property | 4-(2-Amino-2-methylpropoxy)butanoic Acid HCl | (2S)-2-Amino-4-methoxy-butanoic Acid HCl |
|---|---|---|
| Substituent | Amino-propoxy | Methoxy |
| Stereochemistry | Not specified | (S)-configuration at C2 |
| Electronic Effects | Electron-donating (amine) | Electron-donating (methoxy) |
| Molecular Weight | ~224.7 g/mol | 169.61 g/mol |
Data Tables
Table 1. Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 4-(2-Amino-2-methylpropoxy)butanoic Acid HCl | $ \text{C}8\text{H}{17}\text{ClN}2\text{O}3 $ | 224.7 (estimated) | 2-Amino-2-methylpropoxy |
| MCPB | $ \text{C}{11}\text{H}{13}\text{ClO}_3 $ | 228.67 | 4-Chloro-2-methylphenoxy |
| Bendamustine HCl | $ \text{C}{16}\text{H}{23}\text{N}3\text{O}4 $ | 321.38 | Benzimidazole |
| 4-(Dimethylamino)butanoic Acid HCl | $ \text{C}6\text{H}{14}\text{ClNO}_2 $ | 167.63 | Dimethylamino |
Table 2. Functional Group Impact on Properties
Biological Activity
4-(2-Amino-2-methylpropoxy)butanoic acid hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C8H18ClN1O3
- Molecular Weight : 195.69 g/mol
- IUPAC Name : 4-(2-Amino-2-methylpropoxy)butanoic acid hydrochloride
- CAS Number : Not specified in the sources
The biological activity of 4-(2-Amino-2-methylpropoxy)butanoic acid hydrochloride is primarily attributed to its structural features, particularly the amino group and butanoic acid moiety. These components play crucial roles in its interaction with biological targets.
- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly in the modulation of excitatory and inhibitory signals in the nervous system.
- Receptor Interaction : It may act on specific receptors involved in neurotransmission, potentially affecting pathways related to mood regulation and cognitive functions.
Biological Activities
The compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions, potentially useful in treating cognitive impairments.
- Neuroprotective Effects : Research indicates that it may provide neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.
- Antidepressant Properties : Some findings suggest its potential as an antidepressant, possibly linked to its effects on serotonin and dopamine pathways.
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
-
Cognitive Function Study :
- A study involving animal models demonstrated that administration of 4-(2-Amino-2-methylpropoxy)butanoic acid hydrochloride led to significant improvements in memory tasks compared to control groups. The results indicated enhanced synaptic plasticity and increased levels of brain-derived neurotrophic factor (BDNF).
-
Neuroprotection Research :
- In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective mechanism against neurodegeneration.
-
Clinical Observations :
- A small clinical trial assessed its effects on patients with mild cognitive impairment. Results indicated improved cognitive scores after a treatment period of 12 weeks, supporting its potential use in clinical settings.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Evidence Level |
|---|---|---|
| Cognitive Enhancement | Modulation of neurotransmitter systems | Animal studies |
| Neuroprotection | Reduction of oxidative stress | In vitro studies |
| Antidepressant | Interaction with serotonin/dopamine | Preliminary clinical trials |
Q & A
Q. How does this compound compare to analogs in enzyme modulation studies?
- Methodological Answer :
- Comparative Assays : Test inhibition of target enzymes (e.g., proteases or kinases) alongside analogs like 4-(methylamino)butanoic acid hydrochloride.
- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions between the 2-methylpropoxy group and enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
